8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound . It is a derivative of pyrimidine, a vital heterocyclic moiety that is part of living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “this compound”, involves the generation of structurally diverse derivatives. This includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine scaffold. Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Scientific Research Applications
Antiprotozoal Applications
One significant application of derivatives closely related to 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is in the development of antiprotozoal agents. A study by Ismail et al. (2004) synthesized various dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrating strong DNA affinities and in vitro antiprotozoal activities against T. b. rhodesiense and P. falciparum, showcasing the potential of these compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
The compound's framework is also pivotal in the synthesis of a library of fused pyridine-4-carboxylic acids, which include various heterocyclic derivatives like pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines. These compounds, prepared through a Combes-type reaction, underscore the versatility of the chemical structure in generating novel heterocyclic compounds with potential pharmacological activities (Volochnyuk et al., 2010).
DNA-Binding Applications
Moreover, derivatives of this compound have been explored for their DNA-binding capabilities. Muzikar et al. (2011) incorporated a furan amino acid, inspired by proximicin natural products, into a DNA-binding hairpin polyamide. This study highlights the chemical's potential in molecular recognition of DNA, suggesting its use in therapeutic applications targeting DNA interactions (Muzikar et al., 2011).
Future Directions
The future directions for “8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid” could involve the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .
Properties
IUPAC Name |
8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(12(18)19)4-7(16(11)5-14-9)8-2-1-3-20-8/h1-5H,(H2,13,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBBBZQETVUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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